molecular formula C23H30N2O5S B216213 3,4-diethoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide

3,4-diethoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide

Cat. No.: B216213
M. Wt: 446.6 g/mol
InChI Key: SODIIGMQBUBNIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-diethoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzamide core with diethoxy and sulfonyl substituents, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-diethoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of diethoxy groups and the sulfonyl phenyl moiety. Common reagents used in these reactions include ethyl iodide, piperidine, and sulfonyl chlorides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for pharmaceutical applications. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3,4-diethoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.

    Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

3,4-diethoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-diethoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-diethoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide shares similarities with other benzamide derivatives, such as:
    • 3,4-diethoxy-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}acetamide
    • 3,4-diethoxy-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}propionamide

Uniqueness

The uniqueness of this compound lies in its specific substituents and their arrangement, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

Molecular Formula

C23H30N2O5S

Molecular Weight

446.6 g/mol

IUPAC Name

3,4-diethoxy-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]benzamide

InChI

InChI=1S/C23H30N2O5S/c1-4-29-21-11-6-18(16-22(21)30-5-2)23(26)24-19-7-9-20(10-8-19)31(27,28)25-14-12-17(3)13-15-25/h6-11,16-17H,4-5,12-15H2,1-3H3,(H,24,26)

InChI Key

SODIIGMQBUBNIN-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)C)OCC

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)C)OCC

Origin of Product

United States

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